molecular formula C24H36N6 B605738 2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine CAS No. 1249398-09-1

2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine

Cat. No. B605738
CAS RN: 1249398-09-1
M. Wt: 408.59
InChI Key: SUXUDORZKKZLJK-UHFFFAOYSA-N
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Description

AZA197 is a selective Cdc42 inhibitor. It acts by suppressing primary colon cancer growth and prolonging survival in a preclinical mouse xenograft model by downregulation of PAK1 activity.

Scientific Research Applications

Reaction Mechanisms and Structural Studies

  • The reaction of 6-methylpyrimidine-2,4-dione with 2-chloromethylthiirane and subsequent reactions were studied, providing insights into the stability and structural characteristics of pyrimidine derivatives, which can aid in understanding the properties of compounds like 2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine (Kataev et al., 2018).

Synthesis and Derivative Formation

  • New pyrimidine derivatives, including those with structural similarities to the target compound, were synthesized and their anti-inflammatory and analgesic activities evaluated, highlighting the versatility of pyrimidine derivatives in pharmacological research (Nofal et al., 2011).

Drug-Likeness and Receptor Binding Studies

  • A study on 2-aminopyrimidines as histamine H3 receptor ligands explored the binding affinity to human histamine receptors, demonstrating the potential of pyrimidine derivatives in receptor binding studies (Sadek et al., 2014).

Antimicrobial Activity

  • Synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives, related to the target compound, showed significant antibacterial and antifungal activities, suggesting the potential use of similar compounds in antimicrobial research (Vijaya Laxmi et al., 2019).

Pteridines Synthesis

  • Research on pteridines, including reactions with 6-isopropoxy-5-nitrosopyrimidine-2,4-diamine, provided a basis for understanding the synthesis pathways of compounds structurally related to the target molecule (Yao & Pfleiderer, 2003).

Potential Cannabinoid Receptor Activity

  • The study of thiazolylindoles and benzimidazole compounds, including indole-pyrimidine derivatives, highlighted their potential cannabinoid receptor activity, indicating a research avenue for compounds like the target molecule (Westphal et al., 2015).

5-HT1A Partial Agonists

  • Aminopyrimidine series, including 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine, were synthesized as novel 5-HT(1A) agonists, contributing to serotonin receptor research, relevant to the target compound's potential application (Dounay et al., 2009).

Neuroleptic Activity Studies

  • Benzamides of N,N-disubstituted ethylenediamines, including 1-substituted 3-aminopyrrolidines, were synthesized and evaluated as potential neuroleptics, providing insights relevant to the neurological applications of pyrimidine derivatives (Iwanami et al., 1981).

Antimicrobial and Enzyme Activity

  • Synthesis of 4(1H-indol-3-yl)-2-thioxopyridine derivatives and their evaluation as antimicrobials and GST enzyme inhibitors demonstrated the diverse applications of pyrimidine-indole derivatives in biological and enzyme studies (Attaby et al., 2007).

properties

CAS RN

1249398-09-1

Molecular Formula

C24H36N6

Molecular Weight

408.59

IUPAC Name

2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C24H36N6/c1-5-30(6-2)15-9-10-18(3)27-24-28-19(4)16-23(29-24)25-14-13-20-17-26-22-12-8-7-11-21(20)22/h7-8,11-12,16-18,26H,5-6,9-10,13-15H2,1-4H3,(H2,25,27,28,29)

InChI Key

SUXUDORZKKZLJK-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NCCC2=CNC3=CC=CC=C32)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZA197;  AZA-197;  AZA 197; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine
Reactant of Route 3
2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine
Reactant of Route 4
2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine
Reactant of Route 5
2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine

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